molecular formula C13H17NO6 B1644730 3-(2-Methoxyphenyl) morpholine oxalate CAS No. 1170934-27-6

3-(2-Methoxyphenyl) morpholine oxalate

Cat. No.: B1644730
CAS No.: 1170934-27-6
M. Wt: 283.28 g/mol
InChI Key: CJGOGHVKXIBNPJ-UHFFFAOYSA-N
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Description

“3-(2-Methoxyphenyl) morpholine oxalate” is a chemical compound with the molecular formula C13H17NO6 . It has a molecular weight of 283.28 . The compound contains a morpholine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The compound contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also has a methoxyphenyl group attached to the morpholine ring .


Physical and Chemical Properties Analysis

The compound is a white to yellow solid . It has a storage temperature of 2-8°C .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The study of the molecular characteristics and structural parameters governing the chemical behavior of (2-methoxyphenyl)oxalate compounds has led to insights into their potential applications in various scientific fields. Spectroscopic analysis, including IR, 1H NMR, and 13C NMR, alongside single-crystal X-ray diffraction, has been utilized to characterize these compounds. Computational methods have predicted geometry, vibrational frequencies, chemical shifts, and provided insights into global chemical reactivity descriptors, molecular electrostatic potential maps, and frontier molecular orbitals. This foundational understanding is crucial for developing new materials and understanding their interactions at the molecular level (Şahin et al., 2015).

Pharmaceutical Applications and Drug Delivery

The exploration of morpholinyl derivatives for pharmaceutical applications, specifically in drug delivery systems, highlights the relevance of these compounds. Novel morpholinyl- and methylpiperazinylacyloxyalkyl esters have shown promise in enhancing topical drug delivery, indicating potential for the development of new therapeutic formulations. These findings underscore the importance of the structural modification of pharmaceutical agents to achieve desired solubility, lipophilicity, and biological activity profiles (Rautio et al., 2000).

Novel Synthesis Methods

Advancements in synthetic chemistry techniques have enabled the creation of complex morpholine derivatives with potential applications in medicinal chemistry and beyond. For instance, novel synthesis routes have been developed for enantiopure morpholine-3-carboxylic acid, a valuable intermediate in peptidomimetic chemistry. This demonstrates the ongoing efforts to refine and expand the toolkit available for the synthesis of morpholine-based compounds, opening up new avenues for research and development in various scientific disciplines (Sladojevich et al., 2007).

Biological Significance and Therapeutic Potential

The biological significance of hydrogen sulfide (H2S) has been a subject of increasing interest, with morpholine derivatives playing a role in this research. The characterization of water-soluble, slow-releasing H2S compounds like GYY4137 has facilitated the study of the cardiovascular biology of H2S. These compounds exhibit vasodilator and antihypertensive activity, suggesting potential therapeutic value in cardiovascular disease. This highlights the importance of morpholine derivatives in investigating the physiological roles of gaseous signaling molecules and their implications for human health (Li et al., 2008).

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-(2-methoxyphenyl)morpholine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.C2H2O4/c1-13-11-5-3-2-4-9(11)10-8-14-7-6-12-10;3-1(4)2(5)6/h2-5,10,12H,6-8H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGOGHVKXIBNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2COCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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